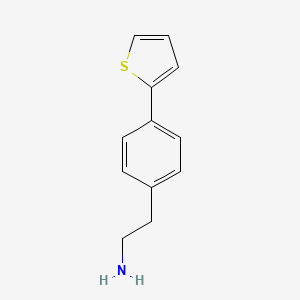

2-(4-(Thiophen-2-yl)phenyl)ethanamine

Vue d'ensemble

Description

2-(4-(Thiophen-2-yl)phenyl)ethanamine, also known as 2-Thiopheneethylamine, is an aromatic amine . It undergoes microwave-induced condensation with iminodiacetic acid to form the corresponding piperazine-2,6-dione derivatives .

Synthesis Analysis

The synthesis of 2-(4-(Thiophen-2-yl)phenyl)ethanamine involves a 1:2 molar condensation of an aromatic dialdehyde (terephthalaldehyde) with thiophen-2-ylmethanamine . The ligands were characterized on the basis of their elemental analysis, IR spectroscopies, 1H, 13C NMR, ESI-mass spectrometry and for ligands 1, 2 and 4 also by X-ray diffraction .Molecular Structure Analysis

The crystal structures reveal that the ligands exist as discrete molecules with an average C–N bond distance of 1.2656 Å which is consistent with C=N double bonding .Chemical Reactions Analysis

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .Physical And Chemical Properties Analysis

2-(4-(Thiophen-2-yl)phenyl)ethanamine has an empirical formula of C6H9NS . It has a molecular weight of 127.21 . It is a liquid with a refractive index of n20/D 1.551 (lit.) . It has a boiling point of 200-201 °C/750 mmHg (lit.) and a density of 1.087 g/mL at 25 °C (lit.) .Applications De Recherche Scientifique

High-Contrast Electrochromic Devices

Tris(4-(thiophen-2-yl)phenyl)amine- and dithienylpyrrole-based copolymers were electropolymerized on an ITO electrode by applying constant potentials . The resulting film displayed more color changes than other films, making it suitable for high-contrast electrochromic devices . These devices have potential applications in automotive rear-view mirrors, light-emitting diodes, architectural energy-saving windows, catalysts, displays, and sensors .

Functionalization of Multiwall Carbon Nanotubes (MWCNT)

2-Thiopheneethylamine, a derivative of 2-(4-(Thiophen-2-yl)phenyl)ethanamine, is suitable for functionalizing multiwall carbon nanotubes (MWCNT) . This process can enhance the properties of MWCNT, making them more useful in various applications such as nanotechnology, electronics, and materials science .

Synthesis of Pyrimidine Derivatives

2-Thiopheneethylamine can be used as a reactant in the synthesis of pyrimidine derivatives by reacting with various isothiocyanatoketones . Pyrimidine derivatives have a wide range of applications in medicinal chemistry, including as anti-cancer, anti-viral, and anti-inflammatory agents .

Synthesis of Acylguanidines Derivatives

2-Thiopheneethylamine can also be used to synthesize acylguanidines derivatives by reacting with aroyl S-methylisothiourea . Acylguanidines are important in medicinal chemistry due to their potential biological activities .

Safety And Hazards

Propriétés

IUPAC Name |

2-(4-thiophen-2-ylphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NS/c13-8-7-10-3-5-11(6-4-10)12-2-1-9-14-12/h1-6,9H,7-8,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRZJABBSTAATJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC=C(C=C2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(Thiophen-2-yl)phenyl)ethanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[(Tert-butoxy)carbonyl]amino}adamantane-1-carboxylic acid](/img/structure/B1454681.png)

![1-[(2-Thienylamino)carbonyl]piperidine-4-carboxylic acid](/img/structure/B1454696.png)

![3-Chloro-4-[(dimethylamino)methyl]aniline dihydrochloride](/img/structure/B1454697.png)

![6-[4-(Piperidinocarbonyl)phenyl]picolinic acid](/img/structure/B1454700.png)

![2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B1454701.png)